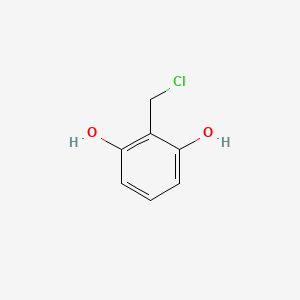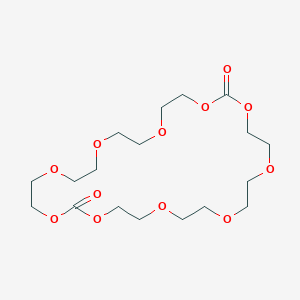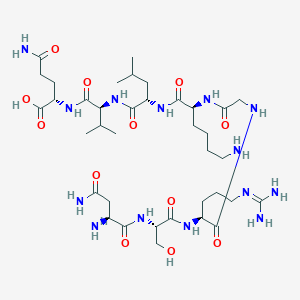![molecular formula C22H38ClO2P B12597119 Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride CAS No. 649763-53-1](/img/structure/B12597119.png)
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is a chemical compound known for its unique structure and properties It is a phosphonium salt with a phenyl group substituted with a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride typically involves the reaction of tributylphosphine with a suitable halogenated precursor. One common method is the reaction of tributylphosphine with 4-(1,3-dioxolan-2-yl)benzyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine oxide.
Reduction: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including nucleophilic substitution and oxidation-reduction reactions, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl (1,3-dioxolan-2-ylmethyl)phosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is unique due to its specific substitution pattern and the presence of the 1,3-dioxolane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
649763-53-1 |
|---|---|
Formule moléculaire |
C22H38ClO2P |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
tributyl-[[4-(1,3-dioxolan-2-yl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C22H38O2P.ClH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-20-10-12-21(13-11-20)22-23-14-15-24-22;/h10-13,22H,4-9,14-19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BNNYHMWDUZNEIG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C2OCCO2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)

![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)




![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
